molecular formula C15H20N2O4 B4540648 3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide

3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide

Cat. No. B4540648
M. Wt: 292.33 g/mol
InChI Key: UDDNYZAQONTAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamides involves various chemical processes, including condensation reactions and cyclization steps. For instance, compounds with similar structures have been synthesized through condensation of specific carboxylic acids with amines, followed by cyclization with hydrazine hydrate, demonstrating the complex synthetic routes used to produce such compounds (Lu et al., 2021). Another synthesis approach involved the rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes, highlighting the diversity of synthetic methodologies (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively analyzed through techniques like X-ray diffraction and DFT calculations. These analyses reveal detailed information about the crystalline structure, geometrical parameters, and molecular geometry, offering insights into the compound's structural characteristics (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the synthesis and pharmacological evaluation of benzamides involve reactions that aim to improve their efficacy as gastrokinetic agents (Kato et al., 1992). These studies provide valuable information on the chemical behavior and potential applications of these compounds.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. While specific data on 3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide is scarce, research on related benzamides suggests that these properties are significantly influenced by the molecular structure and substituents (Ghattas et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity, pKa, and the potential for forming hydrogen bonds, play a vital role in the compound's applications, especially in drug design. Detailed studies on benzamides, including theoretical calculations and experimental evaluations, shed light on these properties, aiding in the development of compounds with desired biological activities (Ramesh et al., 2019).

properties

IUPAC Name

3-methoxy-N-(3-morpholin-4-yl-3-oxopropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-13-4-2-3-12(11-13)15(19)16-6-5-14(18)17-7-9-21-10-8-17/h2-4,11H,5-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDNYZAQONTAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-(morpholin-4-yl)-3-oxopropyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.